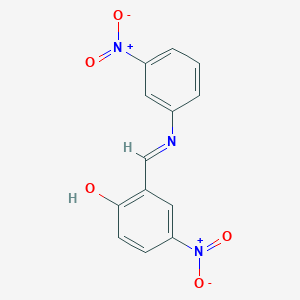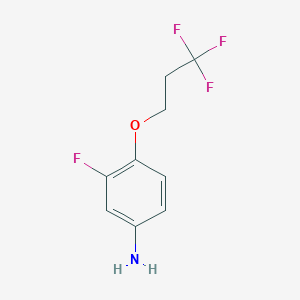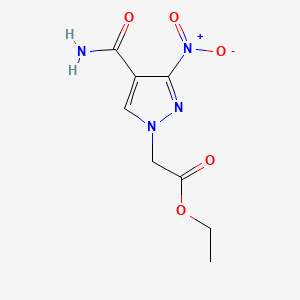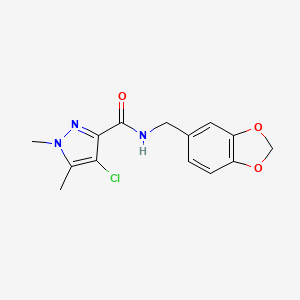![molecular formula C14H19N3O4S2 B10906106 methyl 3-{[1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-2-yl]sulfamoyl}thiophene-2-carboxylate](/img/structure/B10906106.png)
methyl 3-{[1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-2-yl]sulfamoyl}thiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
METHYL 3-({[2-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-1-METHYLETHYL]AMINO}SULFONYL)-2-THIOPHENECARBOXYLATE is a complex organic compound that features a pyrazole ring, a thiophene ring, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 3-({[2-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-1-METHYLETHYL]AMINO}SULFONYL)-2-THIOPHENECARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the thiophene ring and the sulfonamide group. Common reagents used in these reactions include various alkylating agents, sulfonyl chlorides, and thiophene derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality and scalability of the production .
Chemical Reactions Analysis
Types of Reactions
METHYL 3-({[2-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-1-METHYLETHYL]AMINO}SULFONYL)-2-THIOPHENECARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s reactivity and properties.
Reduction: Reduction reactions can remove oxygen or add hydrogen, potentially modifying the compound’s biological activity.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can replace specific atoms or groups within the molecule
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Scientific Research Applications
METHYL 3-({[2-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-1-METHYLETHYL]AMINO}SULFONYL)-2-THIOPHENECARBOXYLATE has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for drug discovery and development, particularly in targeting specific enzymes or receptors.
Medicine: Potential therapeutic applications include anti-inflammatory, antimicrobial, and anticancer activities.
Industry: It can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of METHYL 3-({[2-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-1-METHYLETHYL]AMINO}SULFONYL)-2-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole and thiophene derivatives, such as:
- METHYL 2-((1-(4-CHLOROPHENYL)-1H-PYRAZOL-3-YLOXY)METHYL)PHENYL (HYDROXY)CARBAMATE
- N-(6-CHLORO-3-NITROPYRIDIN-2-YL)-5-(1-METHYL-1H-PYRAZOL-4-YL)AMINE
Uniqueness
METHYL 3-({[2-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-1-METHYLETHYL]AMINO}SULFONYL)-2-THIOPHENECARBOXYLATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C14H19N3O4S2 |
|---|---|
Molecular Weight |
357.5 g/mol |
IUPAC Name |
methyl 3-[1-(1,3-dimethylpyrazol-4-yl)propan-2-ylsulfamoyl]thiophene-2-carboxylate |
InChI |
InChI=1S/C14H19N3O4S2/c1-9(7-11-8-17(3)15-10(11)2)16-23(19,20)12-5-6-22-13(12)14(18)21-4/h5-6,8-9,16H,7H2,1-4H3 |
InChI Key |
CSWWDPZNWHTSKW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1CC(C)NS(=O)(=O)C2=C(SC=C2)C(=O)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(3-chlorophenoxy)methyl]-N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]benzamide](/img/structure/B10906025.png)

![2-chloro-3-[(2E)-2-(2,4-dimethoxybenzylidene)hydrazinyl]pyrazine](/img/structure/B10906032.png)
![N-cyclopropyl-2-[(3,5-dimethyl-1H-pyrazol-1-yl)acetyl]hydrazinecarbothioamide](/img/structure/B10906033.png)
![5-(4-methylphenyl)-4-{[(E)-(2-nitrophenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B10906045.png)

![5-(4-bromophenyl)-4-({(E)-[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylidene}amino)-4H-1,2,4-triazole-3-thiol](/img/structure/B10906060.png)
![(4Z)-2-(2,5-dichlorophenyl)-4-{2-[(2-fluorobenzyl)oxy]benzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B10906062.png)
![N-[(E)-{5-[(4-bromophenoxy)methyl]furan-2-yl}methylidene]-3-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-4-amine](/img/structure/B10906067.png)
![N'-[(1Z,2E)-3-(1,3-benzodioxol-5-yl)prop-2-en-1-ylidene]-2-(1H-pyrrol-1-yl)benzohydrazide](/img/structure/B10906073.png)
![N-[1-(4-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B10906089.png)
![1-[(2-chlorophenoxy)methyl]-N-(2-chlorophenyl)-1H-pyrazole-3-carboxamide](/img/structure/B10906093.png)


